molecular formula C13H17NO B13106664 3-Ethyl-3-isopropylindolin-2-one

3-Ethyl-3-isopropylindolin-2-one

Cat. No.: B13106664
M. Wt: 203.28 g/mol
InChI Key: RSKXCOPICGDNKK-UHFFFAOYSA-N
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Description

3-Ethyl-3-isopropylindolin-2-one is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their wide range of biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . This compound, with its unique structural features, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-3-isopropylindolin-2-one typically involves the Fischer indole synthesis, which is a well-known method for constructing indole derivatives. This method involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . For this compound, the specific starting materials would be appropriately substituted phenylhydrazines and ketones.

Industrial Production Methods: Industrial production of indole derivatives often employs catalytic methods to enhance yield and selectivity. Transition-metal catalysis, such as palladium-catalyzed reactions, is commonly used for large-scale synthesis . These methods ensure efficient production while maintaining the structural integrity of the compound.

Chemical Reactions Analysis

Types of Reactions: 3-Ethyl-3-isopropylindolin-2-one undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide to introduce oxygen functionalities.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to reduce carbonyl groups to alcohols.

    Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or sulfonated indole derivatives.

Scientific Research Applications

3-Ethyl-3-isopropylindolin-2-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Ethyl-3-isopropylindolin-2-one involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Uniqueness: 3-Ethyl-3-isopropylindolin-2-one stands out due to its specific substituents, which can influence its reactivity and biological activity. The presence of ethyl and isopropyl groups can enhance its lipophilicity and potentially improve its interaction with biological membranes and receptors.

Properties

Molecular Formula

C13H17NO

Molecular Weight

203.28 g/mol

IUPAC Name

3-ethyl-3-propan-2-yl-1H-indol-2-one

InChI

InChI=1S/C13H17NO/c1-4-13(9(2)3)10-7-5-6-8-11(10)14-12(13)15/h5-9H,4H2,1-3H3,(H,14,15)

InChI Key

RSKXCOPICGDNKK-UHFFFAOYSA-N

Canonical SMILES

CCC1(C2=CC=CC=C2NC1=O)C(C)C

Origin of Product

United States

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